![molecular formula C6H6F3N3 B580293 5-Hydrazinyl-2-(trifluoromethyl)pyridine CAS No. 1035173-53-5](/img/structure/B580293.png)
5-Hydrazinyl-2-(trifluoromethyl)pyridine
Overview
Description
5-Hydrazinyl-2-(trifluoromethyl)pyridine is a derivative of polycyclic heteroaromatic compounds . It has an empirical formula of C6H6F3N3 and a molecular weight of 177.13 . It is useful as a TRPA1 modulator and in the treatment of pains .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group (-CF3) and a hydrazinyl group (-NH-NH2) attached . The SMILES string representation isNNc1ccc(cn1)C(F)(F)F
. Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³, a boiling point of 259.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 37.8±0.3 cm³, a polar surface area of 51 Ų, and a molar volume of 122.8±3.0 cm³ .Scientific Research Applications
Synthesis of Novel Derivatives
5-Hydrazinyl-2-(trifluoromethyl)pyridine is used in synthesizing various novel derivatives. Kumar et al. (2015) demonstrated the synthesis of 1,2,4-Triazolo[4,3-a]Pyridine derivatives from 2-hydrazino-pyridine derivatives, which involved reactions with aliphatic/aromatic acids (Kumar et al., 2015).
Crystal Structure Analysis
The study of crystal structures of related compounds provides insights into hydrogen-bonding networks. Ye and Tanski (2020) explored the crystal structure of 5-(trifluoromethyl)pyridine-2-carboxylic acid monohydrate, revealing a water-bridged hydrogen-bonding network (Ye & Tanski, 2020).
Spectroscopic Analysis
The compound has been a subject of spectroscopic analysis to understand its structural features. Tranfić et al. (2011) conducted X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy on a pyridine derivative, providing insights into its structural and spectral properties (Tranfić et al., 2011).
Antimicrobial and Antioxidant Activity
The derivatives of this compound have been evaluated for antimicrobial and antioxidant activities. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, demonstrating their antimicrobial and antioxidant properties (Flefel et al., 2018).
Antimalarial Activity
The compound's derivatives have shown potential in antimalarial activity. Makam et al. (2014) synthesized 2-(2-hydrazinyl)thiazole derivatives and evaluated their inhibitory potential against Plasmodium falciparum, finding significant activity in certain derivatives (Makam, Thakur, & Kannan, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is noted as a derivative of polycyclic heteroaromatic compounds
Mode of Action
It is known to be a useful modulator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel , which plays a crucial role in pain sensation.
Biochemical Pathways
Given its role as a TRPA1 modulator , it may influence the pathways associated with pain perception and inflammation
Result of Action
Given its role as a TRPA1 modulator , it may have potential effects on pain perception and inflammation at the molecular and cellular levels.
properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-2-1-4(12-10)3-11-5/h1-3,12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLXIDZXMUALHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670740 | |
Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1035173-53-5 | |
Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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